(2E)-3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound characterized by the presence of a dichlorophenyl group, a methoxyphenyl group, and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the reaction of 3,5-dichloroaniline with 4-methoxybenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is often carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(2E)-3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloroaniline: Shares the dichlorophenyl group but lacks the methoxyphenyl and prop-2-en-1-one moieties.
4-Methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the dichlorophenyl and prop-2-en-1-one moieties.
(2E)-3-[(3,5-dichlorophenyl)amino]-1-phenylprop-2-en-1-one: Similar structure but without the methoxy group.
Uniqueness
(2E)-3-[(3,5-dichlorophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one is unique due to the combination of its dichlorophenyl and methoxyphenyl groups, which confer specific chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-3-(3,5-dichloroanilino)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c1-21-15-4-2-11(3-5-15)16(20)6-7-19-14-9-12(17)8-13(18)10-14/h2-10,19H,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJLDXCVEGQYBO-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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